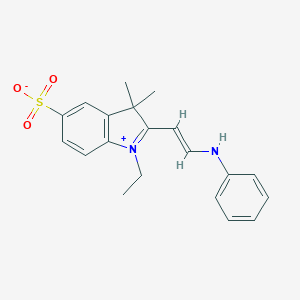

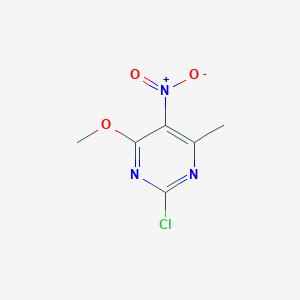

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine

Vue d'ensemble

Description

“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a chemical compound with the molecular formula C6H6ClN3O3 . It has a molecular weight of 203.58 . It is a solid substance stored at refrigerator temperatures .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is 1S/C6H6ClN3O3/c1-3-8-5(7)4(10(11)12)6(9-3)13-2/h1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

“2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine” is a solid substance . It has a molecular weight of 203.58 . It is stored at refrigerator temperatures .Applications De Recherche Scientifique

Synthesis and Spectroscopic Analysis

The compound has been used in the synthesis and spectroscopic analysis of various pyridine derivatives . The X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile is a notable example .

Organic Nonlinear Optic (NLO) Materials

Organic compounds like 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine have been studied for their potential applications in nonlinear optics . These materials are of interest due to their possible applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Growth and Characterization of Organic Single Crystals

The compound has been used in the growth and characterization of organic single crystals for optical applications . The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .

Quantum Chemical Computational Methods

Through the rise of reliable quantum chemical computational methods, such as Density Functional Theory (DFT), the DFT-NMR spectra of different organic compounds including 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine have been extensively reported .

Synthesis of 2-Azetidinones

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine has been used in the synthesis of 2-azetidinones from imines and carboxylic acids under mild conditions .

Corrosion Inhibition

The compound has been studied for its potential as a corrosion inhibitor. The organic inhibitor 2-amino-4-methoxy-6-methyl-1,3,5-triazine has been used in studies investigating the prevention of mild steel corrosion .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of pyrrolopyridones as potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction pathways and are often implicated in diseases such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment.

Propriétés

IUPAC Name |

2-chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O3/c1-3-4(10(11)12)5(13-2)9-6(7)8-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVXPMQAFHWYMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517573 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

CAS RN |

1899-99-6 | |

| Record name | 2-Chloro-4-methoxy-6-methyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B178138.png)

![1,2-Difluoro-4-[trans-4-[2-(trans-4-propylcyclohexyl)ethyl]cyclohexyl]benzene](/img/structure/B178141.png)